ONC206
CAS No.: 1638178-87-6
Cat. No.: VC0538099
Molecular Formula: C23H22F2N4O
Molecular Weight: 408.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638178-87-6 |
|---|---|
| Molecular Formula | C23H22F2N4O |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 11-benzyl-7-[(2,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
| Standard InChI | InChI=1S/C23H22F2N4O/c24-18-7-6-17(20(25)12-18)14-29-22(30)19-15-27(13-16-4-2-1-3-5-16)10-8-21(19)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 |
| Standard InChI Key | ITMGVSSHWMTJRR-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure of ONC206
ONC206 is an orally bioavailable imipridone derivative with nanomolar potency. It has been identified as a selective bitopic dopamine receptor D2 (DRD2) antagonist and a mitochondrial caseinolytic protease P (ClpP) agonist with potential antineoplastic activity . This compound is also known by several synonyms including 1638178-87-6, UNII-OW6LM47PNK, and OW6LM47PNK .
The chemical structure of ONC206 corresponds to a molecular weight of 408.4 g/mol as calculated by PubChem 2.2 . This compound was first recorded in chemical databases in December 2018, with the most recent modification to its entry occurring on March 22, 2025 . The ability of ONC206 to cross the blood-brain barrier represents a significant advantage for its application in central nervous system malignancies, allowing for effective targeting of brain tumors following oral administration .
Comparison with Related Compounds
ONC206 is an analogue of ONC201, which is the founding member of the imipridone class of small molecules. While both compounds share similar mechanisms of action, ONC206 demonstrates differentiated receptor pharmacology and gene expression profiles in tumors relative to ONC201 . Studies consistently show that ONC206 exhibits greater potency than its predecessor across various cancer cell lines, representing an important advancement in this therapeutic class .
Mechanism of Action
ONC206 employs multiple mechanisms to exert its antineoplastic effects. Understanding these pathways provides insights into its potential therapeutic applications and effectiveness against various cancer types.
DRD2 Antagonism and Signaling Pathway Inhibition
Upon administration, ONC206 targets, binds to, and inhibits the activity of dopamine receptor D2 (DRD2), which is a G protein-coupled receptor often overexpressed in various malignancies . DRD2 is activated by dopamine produced by tumor cells or present in the tumor microenvironment and plays an important role in pro-survival and stress signaling pathways .
The inhibition of DRD2 by ONC206 may lead to inactivation of Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), resulting in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway and the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway . This cascade of inhibition ultimately leads to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/death receptor type 5 (DR5; TRAIL receptor 2) signaling in tumor cells .
ClpP Agonism and Mitochondrial Dysfunction
In addition to DRD2 antagonism, ONC206 targets and binds to ClpP (caseinolytic protease proteolytic subunit) and induces proteolysis . This activity disrupts mitochondrial structure and function in tumor cells, contributing to cell death . Research has demonstrated that ONC206 induces mitochondrial swelling, reduces mitochondrial membrane potential, and leads to the accumulation of mitochondrial reactive oxygen species (ROS) in cancer cells, ultimately resulting in mitochondrial dysfunction .
Activation of the Integrated Stress Response
Studies have shown that ONC206 activates the integrated stress response (ISR) in cancer cells . Treatment with ONC206 results in induction of ROS production and reduction of mitochondrial membrane potential, accompanied by an increase in cleaved caspase-3 and caspase-9 activity . This activation of the ISR appears to be a significant pathway in the propagation of ONC206's anti-proliferative and anti-metastatic effects .
Effects on Cell Migration and Invasion
Beyond its direct cytotoxic effects, ONC206 significantly inhibits cellular adhesion and migration in cancer cell lines . Pretreatment with the stress inhibitor N-acetylcysteine (NAC) has been shown to significantly attenuate the efficacy of ONC206 on cell proliferation, ROS production, and cellular invasion, further confirming the role of stress induction in ONC206's mechanism of action .
Preclinical Research Findings
ONC206 has been investigated in various preclinical models, demonstrating significant efficacy against multiple cancer types. These studies have provided valuable insights into its potential clinical applications.
Efficacy in Hepatocellular Carcinoma
Recent research published in 2024 has demonstrated ONC206's efficacy in hepatocellular carcinoma (HCC), the most common form of liver cancer . The study found that ONC206 hindered HCC growth by suppressing cell proliferation and inducing apoptosis . Moreover, ONC206 induced cytoprotective autophagy, and blocking this autophagy enhanced the proapoptotic effect of the drug .
HCC patient samples exhibited notably elevated levels of ClpP, which serves as a mediator of ONC206-induced mitochondrial dysfunction and the activation of protective autophagy . Knockdown of ClpP reversed the cytotoxic effects of ONC206 on HCC cells, confirming this protein's critical role in the drug's mechanism of action .
Activity in Serous Endometrial Cancer
ONC206 has also demonstrated promising results in serous endometrial cancer (SEC) models. Studies have shown that ONC206 inhibits cellular proliferation in a dose-dependent manner and is more potent than ONC201 in SEC cell lines . Specifically, ONC206 exhibited IC50 values of 0.33μM in ARK1 cells (compared to 1.59μM for ONC201) and 0.24μM in SPEC-2 cells (compared to 0.81μM for ONC201) .
Treatment with ONC206 resulted in significant changes to cellular stress markers and mitochondrial function in SEC cells. After 24 hours of treatment with 5μM ONC206, reactive oxygen species increased by 83%-105% from baseline in ARK1 and SPEC-2 cells . Additionally, mitochondrial membrane potential decreased by 16%-38% in these cells after 18 hours of treatment with 5μM ONC206 .
Table 1: Comparison of IC50 Values between ONC206 and ONC201 in SEC Cell Lines
| Cell Line | ONC206 IC50 (μM) | ONC201 IC50 (μM) | Fold Improvement |
|---|---|---|---|
| ARK1 | 0.33 | 1.59 | 4.8x |
| SPEC-2 | 0.24 | 0.81 | 3.4x |
Enhanced Potency Compared to ONC201
Across multiple cancer types, ONC206 has consistently demonstrated enhanced potency compared to its predecessor, ONC201 . ONC206 exhibits more potent suppression of oxidative phosphorylation, regulation of apoptosis mediators, and inhibition of the AKT/ERK pathway compared to ONC201 in cancer cells . Through similar mechanisms to ONC201, ONC206 shows improved inhibition of cell proliferation and invasion in vitro .
Clinical Development
The promising preclinical results have led to the advancement of ONC206 into clinical trials to evaluate its safety and efficacy in human subjects.
First-in-Human Clinical Trial
A first-in-human, open-label, dose escalation, and food effect Phase I study of oral ONC206 (NCT04541082) began enrolling patients in 2021 . This trial is designed to evaluate the safety, tolerability, and preliminary efficacy of ONC206 in patients with recurrent primary central nervous system (CNS) neoplasms .
Patient Eligibility and Study Design
Eligible patients for the Phase I trial must be 18 years or older and diagnosed with a recurrent, primary CNS neoplasm . Specific eligible diseases include recurrent glioblastoma, WHO Grade 2 and 3 infiltrating glial neoplasms, diffuse midline glioma H3 K27M-mutant (DMG H3K27M), ependymoma, medulloblastoma, malignant meningiomas, and other rare primary CNS neoplasms .
The dose escalation phase of the trial follows a standard 3+3 design, initially with weekly dosing . After the maximum tolerated dose (MTD) is established, a food effect cohort will enroll with a balanced, single-dose, two-arm, two-period, crossover design .
Endpoints and Biomarker Analyses
The trial also includes exploratory biomarker analyses based on preclinical correlations with efficacy, including assessment of DRD2, DRD2 dimer, ClpP, DRD5, c-myc, and n-myc expression . These biomarkers may help identify patients most likely to benefit from ONC206 treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume